molecular formula C41H60N12O12S2 B12394044 (Val3,Pro8)-Oxytocin

(Val3,Pro8)-Oxytocin

Cat. No.: B12394044
M. Wt: 977.1 g/mol
InChI Key: MKUDLHWRPHCLGX-ZDRVBFMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Val3,Pro8)-Oxytocin is a synthetic analog of the naturally occurring hormone oxytocin Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Val3,Pro8)-Oxytocin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(Val3,Pro8)-Oxytocin can undergo various chemical reactions, including:

    Oxidation: The oxidation of methionine residues can occur, leading to the formation of sulfoxides or sulfones.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Specific amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products Formed

    Oxidation: Formation of methionine sulfoxide or sulfone.

    Reduction: Formation of free thiol groups from disulfide bonds.

    Substitution: Creation of peptide analogs with modified amino acid sequences.

Scientific Research Applications

(Val3,Pro8)-Oxytocin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in social behavior, stress response, and reproductive functions.

    Medicine: Explored for potential therapeutic applications in conditions such as autism, anxiety, and postpartum depression.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

(Val3,Pro8)-Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. These pathways lead to physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors.

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: The naturally occurring hormone with similar functions but different amino acid sequence.

    Carbetocin: A synthetic analog of oxytocin with a longer half-life and similar uterotonic effects.

    Desmopressin: A synthetic analog of vasopressin with antidiuretic properties.

Uniqueness

(Val3,Pro8)-Oxytocin is unique due to its specific amino acid substitutions, which can alter its binding affinity, stability, and biological activity compared to other oxytocin analogs. These modifications make it a valuable tool for studying the structure-activity relationships of oxytocin and its analogs.

Properties

Molecular Formula

C41H60N12O12S2

Molecular Weight

977.1 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C41H60N12O12S2/c1-20(2)33-39(63)47-24(11-12-30(43)55)35(59)49-26(16-31(44)56)36(60)50-27(19-67-66-18-23(42)34(58)48-25(37(61)51-33)15-21-7-9-22(54)10-8-21)40(64)53-14-4-6-29(53)41(65)52-13-3-5-28(52)38(62)46-17-32(45)57/h7-10,20,23-29,33,54H,3-6,11-19,42H2,1-2H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,62)(H,47,63)(H,48,58)(H,49,59)(H,50,60)(H,51,61)/t23-,24-,25-,26-,27-,28-,29-,33-/m0/s1

InChI Key

MKUDLHWRPHCLGX-ZDRVBFMLSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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